molecular formula C18H15NO3 B3025644 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 351158-31-1

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B3025644
CAS No.: 351158-31-1
M. Wt: 293.3 g/mol
InChI Key: HKAYEAHVDMGFMR-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C18H15NO3. It belongs to the quinoline family, which is known for its diverse biological activities. This compound is characterized by a quinoline core substituted with an ethoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and ethyl acetoacetate as starting materials. The reaction is catalyzed by acidic or basic conditions, often using sulfuric acid or sodium ethoxide, respectively. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline ring system.

Another method involves the Pfitzinger reaction, where isatin and an aryl aldehyde are used as starting materials. The reaction is carried out in the presence of a base, such as potassium hydroxide, in an aqueous or alcoholic medium.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of quinoline-4-carboxylic acid alcohol derivatives.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Quinoline-4-carboxylic acid alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Studied for its potential antimicrobial, antimalarial, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline core.

Comparison with Similar Compounds

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

    2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the ethoxy group, which may affect its biological activity and chemical reactivity.

    2-(2-Methoxyphenyl)quinoline-4-carboxylic acid: Similar structure with a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.

    2-(2-Chlorophenyl)quinoline-4-carboxylic acid: Contains a chlorine atom instead of an ethoxy group, which may enhance its electrophilic substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-17-10-6-4-8-13(17)16-11-14(18(20)21)12-7-3-5-9-15(12)19-16/h3-11H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAYEAHVDMGFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358011
Record name 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351158-31-1, 444565-52-0
Record name 2-(2-Ethoxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351158-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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